molecular formula C17H16ClNO5 B2463197 N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 304888-25-3

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B2463197
CAS No.: 304888-25-3
M. Wt: 349.77
InChI Key: STENGGCBFQYSKB-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a substituted phenyl ring (4-chloro-2,5-dimethoxyphenyl). This structure combines a bicyclic benzodioxine moiety with a halogenated, methoxy-decorated aromatic system. Unlike classical phenethylamine derivatives (e.g., NBOMe series), its carboxamide linkage and benzodioxine scaffold suggest distinct physicochemical properties, receptor interactions, and metabolic pathways.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-21-14-8-11(15(22-2)7-10(14)18)19-17(20)16-9-23-12-5-3-4-6-13(12)24-16/h3-8,16H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STENGGCBFQYSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2COC3=CC=CC=C3O2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation Protocol

The reduction of nitro groups to amines typically employs palladium-on-carbon (Pd/C) or Raney nickel catalysts in aromatic solvents such as xylene. According to the method disclosed in US5041671A, the reaction occurs at 80–110°C under 10 bar hydrogen pressure, achieving >95% conversion. Critical steps include:

  • Nitrogen purging to prevent oxidation of intermediates.
  • Steam distillation post-reaction to isolate the aniline derivative while avoiding decomposition.
  • Cold precipitation in water to obtain pale granular crystals (melting point: 112–114°C).

Yields are highly dependent on catalyst filtration under inert atmospheres; exposure to air results in darkened products due to oxidative side reactions.

Construction of the 2,3-Dihydro-1,4-Benzodioxine-3-Carboxylic Acid Backbone

The benzodioxine ring system is synthesized through cyclization reactions, often starting from catechol derivatives. Patent CS216246B2 details a two-step process involving alkylation and oxidation.

Alkylation of Catechol Derivatives

Catechol reacts with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) to form 1,2-ethylenedioxybenzene. This intermediate is subsequently oxidized using potassium permanganate (KMnO₄) in acidic conditions to yield 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid.

Reaction Conditions:

  • Temperature: 60–80°C for alkylation; 0–5°C for oxidation.
  • Solvent: Dimethylformamide (DMF) for alkylation; aqueous sulfuric acid (H₂SO₄) for oxidation.
  • Yield: 68–72% after recrystallization from ethanol.

Carboxamide Bond Formation: Coupling Strategies

The final step involves coupling 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid with 4-chloro-2,5-dimethoxyaniline. This is achieved via two primary methods:

Acyl Chloride-Mediated Coupling

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Subsequent reaction with the aniline derivative in dichloromethane (DCM) or tetrahydrofuran (THF) yields the target carboxamide.

Optimized Parameters:

  • Molar ratio: 1:1.2 (acid chloride:amine) to ensure complete conversion.
  • Base: Triethylamine (TEA) or pyridine to scavenge HCl.
  • Yield: 75–78% after column chromatography.

Direct Coupling Using Carbodiimide Reagents

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This method avoids handling corrosive acyl chlorides and proceeds in dimethylacetamide (DMA) at room temperature.

Advantages:

  • Milder conditions suitable for acid-sensitive substrates.
  • Reduced purification requirements due to fewer byproducts.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash chromatography on silica gel (hexane:ethyl acetate, 3:1) removes unreacted starting materials.
  • Recrystallization from ethanol-water mixtures enhances purity to >99% (HPLC).

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.25–7.40 (m, aromatic protons), 4.30–4.50 (m, benzodioxine CH₂), 3.85 (s, OCH₃).
  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
  • MS (ESI): m/z 378 [M+H]⁺.

Challenges and Industrial Scalability

Catalyst Deactivation

Residual moisture in solvents deactivates Pd/C catalysts during hydrogenation, necessitating strict drying protocols.

Solvent Recovery

Xylene recycling via distillation reduces costs but requires energy-intensive processes.

Byproduct Management

Over-oxidation of the benzodioxine ring during synthesis generates quinone impurities, mitigated by controlled reaction times.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Citation
Acyl Chloride Route 78 99.5 High efficiency
Carbodiimide Route 72 98.8 Mild conditions
Catalytic Hydrogenation 95 99.0 Scalability

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Variations

The compound shares structural motifs with several substituted phenethylamines and benzodioxole derivatives but diverges in key regions:

Compound Core Structure Substituents Key Functional Groups
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide Benzodioxine + carboxamide 4-chloro, 2,5-dimethoxy phenyl; benzodioxine Carboxamide, ether linkages (benzodioxine)
25C-NBOMe () Phenethylamine + N-benzyl 4-chloro-2,5-dimethoxyphenyl; 2-methoxybenzyl Ethanamine, methoxy groups
25C-NBOH () Phenethylamine + hydroxybenzyl 4-chloro-2,5-dimethoxyphenyl; 2-hydroxybenzyl Hydroxy group, ethanamine
25C-NBF () Phenethylamine + fluorobenzyl 4-chloro-2,5-dimethoxyphenyl; 2-fluorobenzyl Fluorine substitution, ethanamine

Key Differences :

  • Benzodioxine vs.
  • Carboxamide vs. Amine : The carboxamide group may reduce basicity and membrane permeability relative to the primary amine in NBOMe compounds, impacting central nervous system (CNS) penetration .
Pharmacological and Receptor Affinity Considerations

While direct studies on the target compound are sparse, inferences can be drawn from structurally related substances:

  • NBOMe Series (25X-NBOMe): These compounds exhibit high affinity for serotonin 5-HT2A receptors (sub-nanomolar binding), with halogen substitutions (Cl, Br, I) influencing potency. For example, 25C-NBOMe (4-chloro) shows ~10-fold higher 5-HT2A affinity than 25B-NBOMe (4-bromo) . The carboxamide in the target compound may reduce 5-HT2A agonism due to steric hindrance or altered hydrogen bonding.
  • NBOH/NBF Derivatives : Fluorine or hydroxyl substitutions on the benzyl ring (e.g., 25C-NBF) modulate metabolic stability and receptor selectivity. Fluorine enhances lipophilicity and resistance to oxidative metabolism, whereas hydroxyl groups increase polarity .
Metabolic and Toxicological Profiles
  • Metabolism: NBOMe Compounds: Undergo hepatic O-demethylation, N-dealkylation, and glucuronidation, producing metabolites with reduced activity . Carboxamides are typically hydrolyzed to carboxylic acids, which could limit CNS effects.
  • Toxicity :
    • NBOMe compounds are associated with severe neurotoxicity (seizures, hyperthermia) and cardiotoxicity due to excessive 5-HT2A activation . The target compound’s reduced CNS penetration (due to carboxamide) might lower acute toxicity but increase peripheral effects.

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H22ClN2O3
  • Molecular Weight : 372.29 g/mol
  • IUPAC Name : 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine; hydrochloride

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance:

  • Mechanism : These compounds may inhibit viral replication by targeting specific stages in the viral life cycle.
  • Case Study : A series of substituted benzamide analogues were tested against human adenovirus (HAdV), showing selectivity indexes greater than 100 and low micromolar potency. Notably, one compound demonstrated an IC50 of 0.27 μM with minimal cytotoxicity (CC50 = 156.8 μM) .

Antitumor Activity

The compound's structural analogs have also been evaluated for their antitumor effects:

  • Assay Results : In vitro studies using the sulforhodamine B (SRB) assay on human prostate cancer cells indicated that certain derivatives exhibited low micromolar concentrations of antitumor activity. For example, a compound from a related series showed significant efficacy with respect to cell proliferation and apoptosis modulation .

Neuropharmacological Effects

The neuropharmacological profile of similar compounds suggests potential applications in treating neurological disorders:

  • Receptor Interaction : Compounds have shown affinity for adrenergic receptors (alpha1D and alpha1B), indicating possible roles in modulating neurotransmitter activity .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50 (μM)CC50 (μM)Selectivity Index
AntiviralN-(4-chloro-2,5-dimethoxyphenyl)0.27156.8>100
AntitumorBenzamide analogLow μM--
NeuropharmacologyAlpha1-adrenoreceptor antagonists---

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Replication : Targeting viral DNA replication processes.
  • Modulation of Apoptosis : Inducing apoptosis in cancer cells via receptor interactions.
  • Neurotransmitter Modulation : Acting on adrenergic receptors to influence neurotransmitter release.

Q & A

Q. How to identify the compound’s molecular targets using proteomics or CRISPR screening?

  • Methodological Answer :
  • Chemical Proteomics : Employ affinity-based pull-down assays with a biotinylated derivative.
  • CRISPR-Cas9 : Conduct genome-wide knockout screens to identify resistance genes.
  • Molecular Docking : Validate hits using AutoDock or Schrödinger Suite .

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